molecular formula C29H30N4O6 B2583460 ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-51-6

ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2583460
CAS No.: 534579-51-6
M. Wt: 530.581
InChI Key: TWTAFHUCTOCPNV-ZXPTYKNPSA-N
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Description

Ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and acetone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

Ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

Mechanism of Action

The mechanism by which ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives and benzoyl-imino compounds. These compounds share structural features and may have similar chemical and biological properties .

Uniqueness

What sets ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate apart is its unique combination of functional groups and the specific arrangement of its atoms. This unique structure could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6/c1-4-39-29(36)21-17-20-25(30-24-12-8-9-15-32(24)28(20)35)33(19-10-6-5-7-11-19)26(21)31-27(34)18-13-14-22(37-2)23(16-18)38-3/h8-9,12-17,19H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTAFHUCTOCPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)OC)OC)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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